(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO NAPHTHALENE-2-CARBOXYLATE
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Overview
Description
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO NAPHTHALENE-2-CARBOXYLATE is a complex organic compound that features a combination of pyridine and naphthalene moieties
Preparation Methods
The synthesis of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO NAPHTHALENE-2-CARBOXYLATE typically involves the reaction of 2-hydroxy-1-naphthaldehyde with 4-aminopyridine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO NAPHTHALENE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyridine ring, using reagents such as halogens or sulfonyl chlorides. .
Scientific Research Applications
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO NAPHTHALENE-2-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit the proliferation of cancer cells.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO NAPHTHALENE-2-CARBOXYLATE involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into the DNA double helix, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO NAPHTHALENE-2-CARBOXYLATE can be compared with other similar compounds such as:
Indole Derivatives: Indole derivatives are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.
Pyridine Derivatives: Pyridine derivatives are widely studied for their antimicrobial and anticancer activities.
Naphthalene Derivatives: Naphthalene derivatives are explored for their potential use in organic electronics and as intermediates in organic synthesis.
The uniqueness of this compound lies in its combination of pyridine and naphthalene moieties, which imparts unique electronic and biological properties to the compound.
Properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] naphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c18-16(15-6-3-9-19-11-15)20-22-17(21)14-8-7-12-4-1-2-5-13(12)10-14/h1-11H,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRRXCNSGMDHDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)ON=C(C3=CN=CC=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)O/N=C(/C3=CN=CC=C3)\N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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